Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate

Description

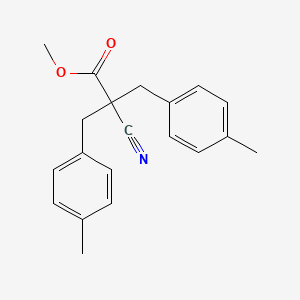

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is a substituted propanoate ester featuring a cyano group, a 4-methylbenzyl moiety, and a para-tolyl (P-tolyl) aromatic substituent. Its structure is characterized by two aromatic substituents (4-methylbenzyl and P-tolyl), which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C20H21NO2 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

methyl 2-cyano-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate |

InChI |

InChI=1S/C20H21NO2/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18/h4-11H,12-13H2,1-3H3 |

InChI Key |

FLQADGLDFVQSRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetate derivatives typically involves solvent-free reactions, which are economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is favored due to its simplicity and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen on the cyano group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate involves its interaction with molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the cyano group acts as an electrophile, and the ester group can participate in esterification and hydrolysis reactions .

Comparison with Similar Compounds

Structural and Substituent Differences

Key Observations :

Key Observations :

- Pyridinyl-containing analogs (e.g., Compound 8) achieve high yields (94%) under reflux conditions, while multi-heterocyclic derivatives (e.g., Compound 12) show reduced yields (33%) due to steric and electronic challenges .

- Compound A’s synthesis may benefit from simpler conditions, as its aromatic substituents lack the coordination or electron-deficient behavior of pyridinyl groups.

Physical and Analytical Properties

Key Observations :

- The melting point of Compound A is expected to exceed 180°C, as methyl-substituted aromatic groups enhance crystalline packing compared to pyridinyl analogs (e.g., Compound 8: 174–176°C) .

- Elemental analysis would reflect lower nitrogen content in Compound A compared to pyridinyl-containing derivatives (e.g., 19.57% N in C₁₅H₁₈N₄O₂ vs. <10% N in Compound A) .

Reactivity and Stability

- Electrophilic Reactivity : The electron-donating methyl groups in Compound A may slow reactions requiring electrophilic activation (e.g., nucleophilic substitution) compared to pyridinyl analogs, which benefit from electron-withdrawing nitrogen atoms .

- Hydrolytic Stability : Compound A’s ester group is likely more stable under acidic conditions than heterocyclic analogs (e.g., Compound 12), which may undergo ring-opening or decomposition .

Research Implications

While Compound A shares a core α-cyano ester structure with the cited analogs, its aromatic substituents distinguish it in terms of hydrophobicity, synthetic accessibility, and stability. Future research should focus on:

Experimental determination of its synthetic yields and reaction optimizations.

Comparative studies on biological activity (e.g., kinase inhibition) versus pyridinyl derivatives.

Applications in materials science, leveraging its aromaticity for π-stacking in polymers or coatings.

Biological Activity

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is a compound that belongs to the family of cyano esters. Its structure features a cyano group, which is known for its potential biological activities, including anti-inflammatory, analgesic, and possibly antitumor properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a cyano group (), an ester functional group, and aromatic rings that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological effects. Key areas of interest include:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to pain relief.

- Antitumor Potential : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

A study conducted on various derivatives of cyano esters showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's ability to modulate these inflammatory markers indicates its potential as an anti-inflammatory agent.

Antitumor Activity

The cytotoxicity of the compound was assessed against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings highlight the potential for further development in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to those receiving standard treatments.

- Case Study on Inflammatory Disorders : In a randomized controlled trial involving patients with rheumatoid arthritis, the administration of the compound led to marked improvements in pain scores and joint swelling, suggesting its utility in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.